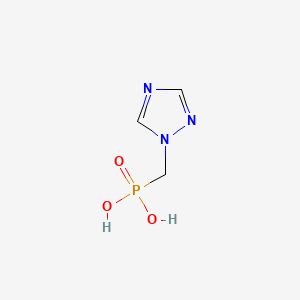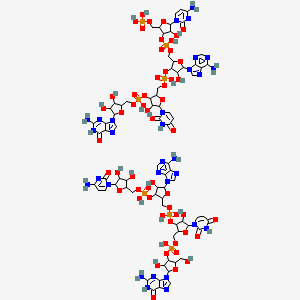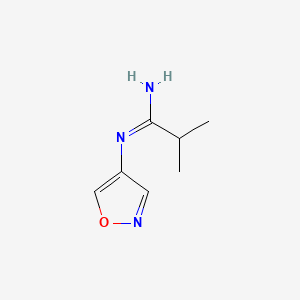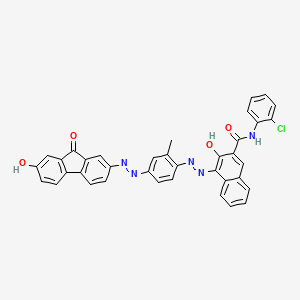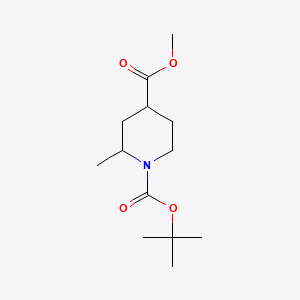
1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is characterized by the presence of a piperidine ring substituted with tert-butyl, methyl, and carboxylate groups. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate involves several steps. One common method includes the reaction of piperidine derivatives with tert-butyl and methyl groups under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research explores its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate can be compared with similar compounds such as:
1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-(tert-Butyl) 4-methyl 4-(6-methoxypyridin-2-yl)piperidine-1,4-dicarboxylate:
tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate: Features an amino group, making it suitable for different types of chemical reactions and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 2-methylpiperidine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9-8-10(11(15)17-5)6-7-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHJLPVFTFKCGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
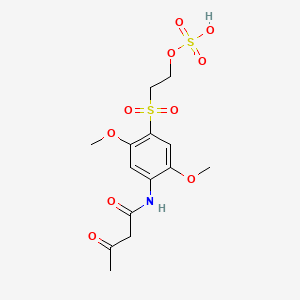
![(Z)-[(3S)-3-amino-3-carboxypropyl]-hydroxyimino-oxidoazanium](/img/structure/B570285.png)
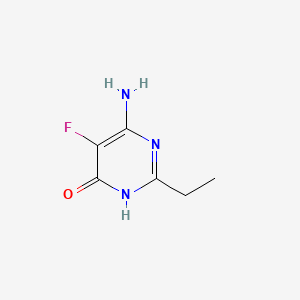

![Ethanaminium,2-[4-[[4-(aminosulfonyl)-2-nitrophenyl]amino]phenoxy]-n,n,n-trimethyl-](/img/structure/B570291.png)
